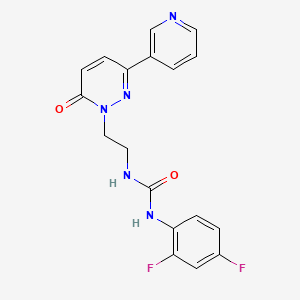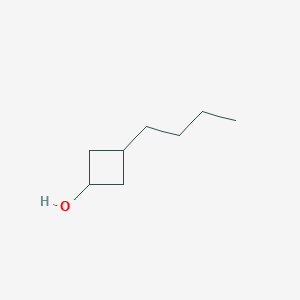![molecular formula C14H14ClNO3 B2718585 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide CAS No. 1428355-07-0](/img/structure/B2718585.png)
2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a synthetic organic compound that belongs to the class of benzamides
Applications De Recherche Scientifique
2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 3-(furan-3-yl)-3-hydroxypropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 3-(furan-3-yl)-3-hydroxypropylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The chloro group and furan ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-N-[3-(thiophen-3-YL)-3-hydroxypropyl]benzamide: Contains a thiophene ring instead of a furan ring, which may alter its chemical properties and applications.
Uniqueness
2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is unique due to the presence of both a chloro group and a furan ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
2-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-12-4-2-1-3-11(12)14(18)16-7-5-13(17)10-6-8-19-9-10/h1-4,6,8-9,13,17H,5,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBVJOZUCQNJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(C2=COC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)
![Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate](/img/structure/B2718509.png)
![3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2718511.png)

![1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2718518.png)

![3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2718521.png)

![5-[4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione](/img/structure/B2718523.png)
![N4-(2,5-dimethoxyphenyl)-N2-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2718524.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2718525.png)
